REACTION_CXSMILES
|
[NH2:1][C:2]1([C:6]([OH:8])=[O:7])[CH2:5][CH2:4][CH2:3]1.N[C:10]1([C:15]([OH:17])=O)[CH2:14][CH2:13][CH2:12][CH2:11]1.NC1([C:26](O)=[O:27])CCCCCC1.N[C:30]1(C(O)=O)CCCCCC[CH2:31]1.N[C:42]1(C(O)=O)CCCCCCCC1.NC1(C(O)=O)CCCCCCCCC1.NC(C)(C)C(O)=O.NC(CC)(CC)C(O)=O.NC(CCC)(CCC)C(O)=O.NC(C(C)C)(C(C)C)C(O)=O.NC(CC(C)C)(CC(C)C)C(O)=O.NC(CCCC)(CCCC)C(O)=O.NC(C1CC1)(C1CC1)C(O)=O.NC(C1CCC1)(C1CCC1)C(O)=O.NC(CC1C=CC=CC=1)(CC1C=CC=CC=1)C(O)=O>>[CH2:15]([O:17][C:26]([NH:1][C:2]1([C:6]([OH:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:31][CH2:30]1)=[O:27])[C:10]1[CH:42]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(CC(C)C)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(C1CC1)C1CC1
|
Name
|
2-amino-2,2-biscyclobutylacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(C1CCC1)C1CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CCCCCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CCCCCCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CCCCCCCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CCCCCCCCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(CCC)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the following starting materials are prepared
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1(CCCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |